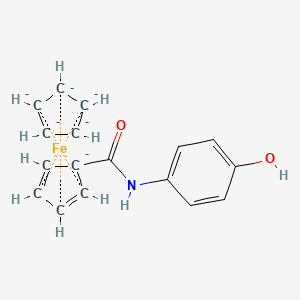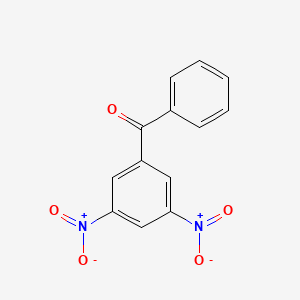
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorine atom, a phenyl group, and multiple diethylamino groups, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride typically involves multiple steps, including the formation of the indole core, introduction of the fluorine atom, and attachment of the diethylamino groups. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.
Attachment of Diethylamino Groups: This step may involve nucleophilic substitution reactions where diethylaminoethyl groups are introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
化学反応の分析
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino groups or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. The fluorine atom and diethylamino groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole: Similar structure but with dimethylamino groups instead of diethylamino groups.
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole: Lacks the fluorine atom.
1-(Bis(2-(diethylamino)ethyl)amino)-5-chloro-3-phenylindole: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
74758-22-8 |
|---|---|
分子式 |
C26H39Cl2FN4 |
分子量 |
497.5 g/mol |
IUPAC名 |
2-[2-(diethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H37FN4.2ClH/c1-5-28(6-2)16-18-30(19-17-29(7-3)8-4)31-21-25(22-12-10-9-11-13-22)24-20-23(27)14-15-26(24)31;;/h9-15,20-21H,5-8,16-19H2,1-4H3;2*1H |
InChIキー |
GPJUBGOOVPBHSD-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



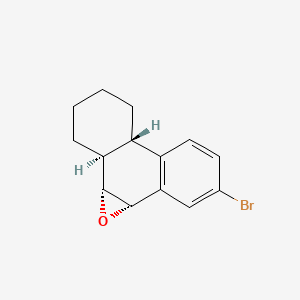

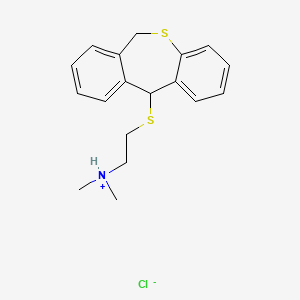

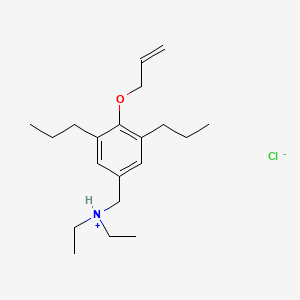

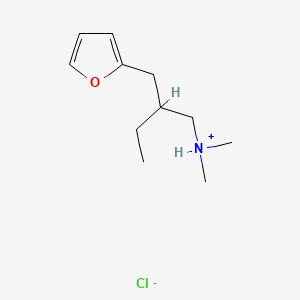
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
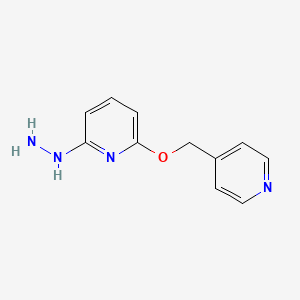
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

